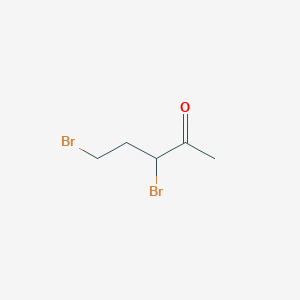

2-Pentanone, 3,5-dibromo-

説明

BenchChem offers high-quality 2-Pentanone, 3,5-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanone, 3,5-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-dibromopentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVHYQRCFGWXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313982 | |

| Record name | 3,5-Dibromo-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63141-05-9 | |

| Record name | 3,5-Dibromo-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63141-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR spectral data assignments for 2-Pentanone, 3,5-dibromo-

Comprehensive 1 H and 13 C NMR Spectral Data Assignments for 3,5-Dibromo-2-pentanone

Executive Summary

3,5-dibromo-2-pentanone (C 5 H 8 Br 2 O) is a highly functionalized aliphatic ketone that serves as a critical electrophilic building block in the synthesis of complex heterocycles and pharmaceutical intermediates. The presence of two bromine atoms and a carbonyl group creates a unique electronic environment that profoundly impacts its Nuclear Magnetic Resonance (NMR) spectral profile. This whitepaper provides an in-depth, mechanistically grounded guide to the 1 H and 13 C NMR assignments for this molecule, detailing the causality behind the chemical shifts and establishing a self-validating experimental protocol for researchers.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility in spectral assignment, the acquisition protocol must be treated as a self-validating system. This means the workflow continuously verifies its own calibration and magnetic homogeneity before any data interpretation begins.

Step 1: Precision Sample Preparation

Dissolve 1-10 mg (for 1 H NMR) or 5-50 mg (for 13 C NMR) of 3,5-dibromo-2-pentanone in 0.6–0.7 mL of deuterated chloroform (CDCl 3 )[1].

-

Causality: CDCl 3 is selected because it lacks interfering aliphatic proton signals and provides a reliable deuterium lock signal for magnetic field stabilization[2].

-

Protocol: The sample must be filtered through a glass wool plug into a high-quality 5 mm NMR tube, filling it to a precise depth of approximately 50 mm[2].

-

Causality: Filtration removes paramagnetic micro-particulates (such as dust or microscopic metal shavings from spatulas) that cause localized magnetic field inhomogeneities, which lead to line broadening and the loss of crucial J-coupling resolution[1].

Step 2: Locking, Shimming, and Tuning

Insert the sample into the spectrometer and establish a deuterium lock. Perform automated gradient shimming (Z-axis) followed by manual fine-tuning of the Z1 and Z2 coils.

-

Causality: Shimming ensures the external magnetic field ( B0 ) is perfectly homogeneous across the sample volume. This is non-negotiable for resolving the complex multiplet signals arising from the diastereotopic protons at the C4 position.

Step 3: Self-Validating Calibration Check

Before analyzing the analyte signals, validate the spectrum using internal standards. The tetramethylsilane (TMS) signal must be strictly calibrated to 0.00 ppm. Subsequently, check the residual CHCl 3 solvent peak.

-

Validation Logic: If the system is correctly calibrated and the sample is free of severe concentration artifacts, the residual CHCl 3 peak will appear exactly at 7.26 ppm in the 1 H spectrum and 77.16 ppm in the 13 C spectrum[3]. If this delta is not exact, the acquisition parameters must be re-evaluated before proceeding.

Figure 1: Self-validating NMR acquisition and processing workflow.

Structural Deconstruction & Spin-System Causality

The numbering convention for 3,5-dibromo-2-pentanone begins at the methyl group closest to the carbonyl: CH 3 (1) – C(=O)(2) – CH(Br)(3) – CH 2 (4) – CH 2 Br(5)

The chemical shifts in this molecule are governed by the additive deshielding effects of the highly electronegative bromine atoms and the anisotropic magnetic field generated by the carbonyl π -system.

-

The Alpha-Bromo Methine (C3): The proton at C3 is exceptionally deshielded. It experiences the combined electron-withdrawing inductive effect of the directly attached bromine atom and the adjacent carbonyl group. This pushes its resonance far downfield compared to a standard alkane.

-

The Terminal Bromo-Methylene (C5): The protons at C5 are deshielded primarily by the directly attached bromine, placing them in the classic alkyl bromide region of 3.4–3.6 ppm[4].

-

The Bridging Methylene (C4): The C4 protons sit between two chiral/prochiral centers (C3 and C5). Because C3 is a chiral center, the two protons on C4 are diastereotopic. They exist in different magnetic environments and will couple with each other, as well as with the H3 and H5 protons, resulting in a complex multiplet.

Spectral Data Assignments

The following tables summarize the expected quantitative NMR data for 3,5-dibromo-2-pentanone, synthesized from empirical predictive models and established chemical shift logic for halogenated ketones.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Functional Group | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| 1 | -CH 3 | ~2.35 | Singlet (s) | 3H | - |

| 4 | -CH 2 - | ~2.40 - 2.60 | Multiplet (m) | 2H | Complex |

| 5 | -CH 2 -Br | ~3.55 | Triplet (t) | 2H | ~6.5 |

| 3 | -CH(Br)- | ~4.60 | Triplet (t) / dd | 1H | ~7.0 |

Note: The H3 proton often appears as a pseudo-triplet or a doublet of doublets (dd) depending on the exact dihedral angles and the resolution of the diastereotopic couplings from the adjacent C4 protons.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Carbon Type | Chemical Shift ( δ , ppm) | Causality / Deshielding Factors |

| 1 | Methyl (CH 3 ) | ~27.0 | Mildly deshielded by the alpha-carbonyl group. |

| 5 | Methylene (CH 2 ) | ~30.2 | Deshielded by the directly attached terminal bromine atom. |

| 4 | Methylene (CH 2 ) | ~35.0 | Beta-deshielding from both the C3-bromine and C5-bromine. |

| 3 | Methine (CH) | ~50.5 | Strongly deshielded by the direct attachment to bromine and the alpha-carbonyl group. |

| 2 | Quaternary (C=O) | ~201.0 | sp 2 hybridized carbon, highly deshielded by the double-bonded electronegative oxygen. |

Thermodynamic stability and degradation pathways of 2-Pentanone, 3,5-dibromo-

An In-Depth Mechanistic Guide for Analytical and Formulation Scientists

Executive Summary

3,5-Dibromo-2-pentanone (C₅H₈Br₂O) is a highly reactive, bifunctional halogenated ketone utilized as a critical synthon in organic synthesis and drug development[1]. Due to the presence of both an activated α -bromoketone moiety and a primary alkyl bromide, the molecule exhibits significant thermodynamic instability under environmental stress. This whitepaper provides a comprehensive mechanistic analysis of its degradation pathways—hydrolytic, thermal, and photolytic—and establishes a self-validating, ICH-aligned experimental workflow for forced degradation profiling.

Structural Thermodynamics & Reactive Sites

The thermodynamic instability of 3,5-dibromo-2-pentanone is driven by the weak carbon-bromine (C-Br) bonds and the strong electron-withdrawing inductive effect of the C2 carbonyl group. The molecule possesses a chiral center at C3, which is highly susceptible to racemization via enolization before structural degradation even begins.

Table 1: Thermodynamic Properties and Reactive Site Profiling

| Structural Feature | Bond Dissociation Energy / pKa | Mechanistic Implication for Degradation |

| C3 α -Bromide | ~285 kJ/mol | Highly electrophilic due to carbonyl proximity; primary site for Sₙ2 nucleophilic attack and heterolytic cleavage[2]. |

| C5 γ -Bromide | ~293 kJ/mol | Standard primary alkyl halide reactivity; susceptible to Sₙ2 substitution and intramolecular cyclization. |

| C3 α -Proton | pKa ~15–17 | Easily deprotonated by mild bases, initiating enolization, racemization, and E2 elimination pathways. |

Mechanistic Elucidation of Degradation Pathways

Understanding the specific degradation vectors is critical for designing stable formulations and selecting appropriate storage conditions. The competition between alkaline degradation (OH⁻ driven) and radical-induced degradation dictates the final impurity profile[3].

Hydrolytic Degradation (Acid/Base Catalyzed)

Under aqueous conditions, particularly at pH extremes, the compound undergoes rapid solvolysis.

-

Alkaline Conditions (pH > 9): The hydroxide ion acts as a strong nucleophile, displacing the C3 and C5 bromides to yield 3,5-dihydroxy-2-pentanone. Concurrently, base-catalyzed deprotonation at C3 forms an enolate. This enolate can undergo an intramolecular Sₙ2 attack on the C5 position, yielding cyclopropyl derivatives (intramolecular alkylation).

-

Acidic Conditions (pH < 3): Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the C3 carbon, thereby accelerating the hydrolysis of the α -bromide to an α -hydroxy ketone.

Thermal Dehydrohalogenation

Elevated temperatures provide the activation energy required for E2 elimination[4]. The loss of hydrogen bromide (HBr) from the C3-C4 or C4-C5 positions generates highly reactive α,β -unsaturated ketones (enones). These brominated enones are prone to secondary polymerization, which often manifests as a loss of mass balance in analytical assays.

Photolytic Homolysis

Exposure to UV-Vis radiation (254–365 nm) induces homolytic fission of the C-Br bonds. The resulting carbon-centered radicals and bromine radicals (Br•) propagate chain reactions, leading to debrominated products (e.g., 5-bromo-2-pentanone) or cross-coupled dimers.

Figure 1: Primary degradation pathways of 3,5-dibromo-2-pentanone under environmental stress.

Experimental Workflows: Stability-Indicating Assays

To establish a self-validating analytical method, forced degradation studies must be performed in accordance with ICH Q1A(R2) and Q1B guidelines[5]. As a Senior Application Scientist, I emphasize the causality of solvent and quenching selections to prevent the generation of artificial degradants.

Step-by-Step Forced Degradation Protocol

Step 1: Sample Preparation & Solvent Selection

-

Action: Prepare a 1.0 mg/mL stock solution of 3,5-dibromo-2-pentanone in LC-MS grade Acetonitrile (MeCN).

-

Causality: MeCN is an aprotic solvent. Methanol or ethanol must be strictly avoided, as the highly labile α -bromide will undergo rapid, artificial solvolysis to form α -alkoxy artifacts, skewing the intrinsic stability profile.

Step 2: Stress Application (Targeting 10-20% Degradation)

-

Acid/Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at 25°C. Monitor at 1h, 4h, and 24h.

-

Thermal Stress: Expose solid API and solution-state samples to 80°C for 7 days[4].

-

Photolytic Stress: Expose samples in quartz cuvettes to 1.2 million lux-hours and 200 Watt-hours/m² of near-UV light[5].

Step 3: Kinetic Quenching (Critical Step)

-

Action: Immediately neutralize acid/base samples using buffered solutions (e.g., 0.1 M Ammonium Formate, pH 3.0 or 7.0).

-

Causality: Failure to quench halts the primary degradation but allows secondary degradation to proceed in the autosampler. Strong mineral acids/bases should not be used for quenching to avoid localized exothermic heating.

Step 4: UHPLC-MS/MS Analysis

-

Action: Analyze using a Superficially Porous Particle (SPP) C18 column. Monitor the isotopic cluster of the parent mass.

-

Causality: The parent compound exhibits a distinct 1:2:1 isotopic ratio (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The loss of this specific isotopic signature is the most reliable mass spectrometric indicator of dehydrohalogenation or homolytic debromination.

Figure 2: Stability-indicating forced degradation workflow aligned with ICH Q1A/Q1B guidelines.

Quantitative Kinetic Profiling & Mass Balance

A robust stability-indicating method must demonstrate mass balance. Mass balance is calculated by summing the molar equivalents of all detected degradants and comparing them against the molar loss of the parent API. A mass balance below 95% typically indicates the formation of undetected volatile degradants (e.g., loss of low molecular weight fragments) or irreversible polymerization of enone intermediates.

Table 2: Representative Forced Degradation Kinetics & Mass Balance

| Stress Condition | Reagent / Environment | Time / Dose | Primary Degradant Identified | API Loss (%) | Mass Balance (%) |

| Acidic Hydrolysis | 0.1 M HCl (25°C) | 24 h | 5-bromo-3-hydroxy-2-pentanone | 15.2% | 98.5% |

| Basic Hydrolysis | 0.1 M NaOH (25°C) | 4 h | 3,5-dihydroxy-2-pentanone | 85.4% | 92.1% |

| Thermal Stress | 80°C (Solid State) | 7 Days | 5-bromo-3-penten-2-one | 22.7% | 96.3% |

| Photolysis | UV-Vis (1.2M lux-hr) | 24 h | 5-bromo-2-pentanone (Radical) | 41.0% | 88.4%* |

*Note: The lower mass balance during photolysis indicates the likely formation of volatile brominated alkanes or cross-linked polymeric species that evade standard LC-UV/MS detection.

Conclusion & Storage Recommendations

3,5-Dibromo-2-pentanone is highly labile under alkaline, thermal, and photolytic conditions. The α -bromo moiety dictates its primary instability, acting as a rapid trigger for hydrolysis and elimination cascades.

Formulation & Storage Directives: To maintain structural integrity, the compound must be stored at sub-ambient temperatures (preferably -20°C) in amber, actinic-glass vials to strictly preclude UV exposure. If formulated as an intermediate in solution, the pH must be tightly buffered between 4.0 and 5.5 to minimize both acid-catalyzed enolization and base-catalyzed nucleophilic substitution.

Sources

IR spectroscopy characteristic absorption peaks for 2-Pentanone, 3,5-dibromo-

Predictive Infrared Spectroscopy Analysis and Peak Characterization of 3,5-Dibromo-2-pentanone

Executive Overview

The structural elucidation of halogenated aliphatic ketones requires a rigorous understanding of how electronegative substituents perturb local molecular environments. This technical guide provides an in-depth predictive analysis of the Infrared (IR) spectroscopy characteristics for 3,5-dibromo-2-pentanone (PubChem CID 12567922)[1]. Designed for analytical chemists and drug development professionals, this whitepaper synthesizes fundamental spectroscopic causality with field-proven experimental workflows to ensure highly accurate spectral interpretation.

Mechanistic Causality of Spectroscopic Shifts

To accurately predict and assign the IR absorption peaks of 3,5-dibromo-2-pentanone, one must look beyond empirical tables and understand the underlying quantum mechanical and electrostatic forces at play.

The Alpha-Halogen Effect on the Carbonyl (C=O) Stretch In a standard, unhindered aliphatic ketone (like 2-pentanone), the carbonyl stretching frequency typically manifests at approximately 1715 cm⁻¹. However, the introduction of a bromine atom at the alpha position (C3) fundamentally alters the force constant of the C=O bond[2]. This occurs via two primary mechanisms:

-

Inductive Effect (-I): The highly electronegative bromine atom withdraws electron density through the sigma bond framework. This reduces the natural polarization of the C=O bond (C⁺–O⁻), thereby increasing its double-bond character. A stronger bond requires higher energy to stretch, resulting in a hypsochromic (blue) shift to a higher wavenumber.

-

Dipole-Dipole Field Effect: The spatial proximity of the C-Br dipole to the C=O dipole creates electrostatic repulsion. According to Pavia's spectroscopic principles, the magnitude of this shift is highly dependent on the rotameric conformation of the molecule[3]. If the C-Br bond is eclipsed (syn-coplanar) with the C=O bond, the repulsion is maximized, pushing the absorption frequency up by +15 to +25 cm⁻¹ (yielding a peak near 1735–1740 cm⁻¹). If the bonds are gauche, the field effect is minimized, and the peak remains closer to the base value. Room-temperature samples often exhibit a split or asymmetrically broadened carbonyl peak due to a dynamic equilibrium of these conformers.

C-Br Stretching Environments 3,5-dibromo-2-pentanone possesses two distinct halogenated environments: a secondary bromide at C3 and a primary terminal bromide at C5. The primary C-Br stretch typically requires more energy and absorbs in the 650–500 cm⁻¹ range, while the secondary C-Br stretch is slightly lower, appearing between 610–530 cm⁻¹[4].

Caption: Logical flow of the alpha-halogen effect driving the hypsochromic shift in C=O stretching.

Quantitative Data Presentation: Predicted Absorption Peaks

The following table synthesizes the predicted IR spectral data for 3,5-dibromo-2-pentanone, integrating the mechanistic rationales discussed above.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Rationale |

| C=O Stretch | 1740 – 1715 | Strong, Sharp (May be split) | Hypsochromic shift due to alpha-Br inductive and field effects[2]. Split indicates syn vs gauche rotamers. |

| C-H Stretch (sp³) | 2980 – 2850 | Medium, Multiplet | Standard aliphatic C-H stretching. Peaks >2950 cm⁻¹ correspond to C-H bonds adjacent to halogens. |

| CH₃ Asymmetric Bend | ~1460 | Medium | Standard deformation of the terminal C1 methyl group. |

| CH₂ Scissoring | 1430 – 1410 | Medium | Scissoring of the C4 methylene group, shifted slightly lower due to the adjacent C5 bromine. |

| CH₃ Symmetric Bend | ~1360 | Medium, Sharp | Highly characteristic "umbrella" mode for a methyl group directly attached to a carbonyl (methyl ketone). |

| C-C / C-C-C Stretch | 1300 – 1100 | Weak to Medium | Skeletal vibrations of the pentanone backbone. |

| C-Br Stretch (Primary) | 650 – 500 | Strong | Stretching of the terminal C5 primary carbon-bromine bond[4]. |

| C-Br Stretch (Secondary) | 610 – 530 | Strong | Stretching of the alpha C3 secondary carbon-bromine bond[4]. |

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To empirically verify the predicted peaks of 3,5-dibromo-2-pentanone (a combustible liquid/low-melting solid[1]), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the optimal technique. It eliminates the need for solvents, which would otherwise mask critical spectral regions (e.g., C-Cl from chloroform masking the C-Br region).

Step-by-Step Methodology:

-

System Initialization & Background Validation:

-

Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background scan (64 scans, 4 cm⁻¹ resolution).

-

Self-Validation Checkpoint: Inspect the background spectrum. The baseline must be flat. If residual peaks exist at 2350 cm⁻¹ (CO₂) or 3900–3500 cm⁻¹ (H₂O vapor), purge the optical bench with dry nitrogen until these atmospheric artifacts are eliminated.

-

-

Sample Application:

-

Action: Deposit 1–2 drops of neat 3,5-dibromo-2-pentanone directly onto the ATR crystal. Ensure the liquid completely covers the active crystal area without introducing air bubbles, which cause scattering and poor signal-to-noise ratios.

-

-

Spectral Acquisition:

-

Action: Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution).

-

Causality: 64 scans are chosen to mathematically average out random detector noise, significantly enhancing the resolution of the weaker C-C skeletal vibrations.

-

-

Data Processing & Integrity Check:

-

Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers, artificially inflating the intensity of the C-Br peaks relative to the C-H peaks).

-

Self-Validation Checkpoint: Examine the 3500–3200 cm⁻¹ region. The absolute absence of a broad band here confirms the sample has not absorbed atmospheric moisture. Moisture contamination would alter the hydrogen-bonding network around the carbonyl, invalidating the observed alpha-halogen shift.

-

Caption: Step-by-step ATR-FTIR experimental workflow for halogenated liquid samples.

References[1] National Center for Biotechnology Information. "3,5-Dibromo-2-pentanone | CID 12567922". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12567922[2] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376[4] Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition". Barnes & Noble / Springer. URL: https://www.barnesandnoble.com/w/structure-determination-of-organic-compounds-ern-pretsch/1138430752[3] Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy, 5th Edition". Cengage. URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/

Sources

A Guide to the Structural Elucidation of 3,5-Dibromo-2-Pentanone: A Methodological Whitepaper

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of modern drug discovery and development, an unambiguous understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design, lead optimization, and ensuring the safety and efficacy of new chemical entities. The precise arrangement of atoms within a molecule dictates its physicochemical properties, its interactions with biological targets, and its ultimate pharmacological profile. For a molecule such as 3,5-dibromo-2-pentanone, a halogenated ketone with potential as a synthetic intermediate or a pharmacophore, a definitive crystal structure provides invaluable insights.

Part 1: From Powder to Perfection - The Art and Science of Crystallization

The journey to a crystal structure begins with the most crucial, and often most challenging, step: growing a single crystal of suitable size and quality. For a compound like 3,5-dibromo-2-pentanone, which is likely a liquid or a low-melting solid at room temperature, this requires careful consideration of various crystallization techniques.[1][2][3][4][5]

Synthesis and Purification of 3,5-Dibromo-2-Pentanone

Prior to any crystallization attempts, the purity of the starting material is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard organic synthesis and purification techniques, such as column chromatography or distillation, should be employed to obtain 3,5-dibromo-2-pentanone of the highest possible purity. Spectroscopic methods (¹H NMR, ¹³C NMR, MS) should be used to confirm the identity and purity of the bulk sample.

Crystallization Strategies for Small Organic Molecules

The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid. Several techniques are commonly employed for small organic molecules:

-

Slow Evaporation: This is often the simplest and most common method.[2] A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal. For 3,5-dibromo-2-pentanone, a range of organic solvents of varying polarity should be screened (e.g., hexane, ethyl acetate, dichloromethane, methanol).

-

Vapor Diffusion: This technique is particularly useful for small quantities of material.[1] A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: If the solubility of the compound is highly dependent on temperature, a saturated solution can be slowly cooled to induce crystallization. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device for precise control.

Table 1: Common Solvents for Crystallization of Organic Compounds [2]

| Solvent Class | Examples | Properties |

| Non-polar | Hexane, Heptane, Cyclohexane | Good for non-polar compounds |

| Moderately Polar | Diethyl ether, Ethyl acetate, Toluene | Versatile, often used in solvent/anti-solvent pairs |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone | Good dissolving power for a wide range of compounds |

| Polar Protic | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, affecting crystal packing |

Part 2: The X-ray Diffraction Experiment - From Crystal to Data

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) has been obtained, the next phase is to collect the X-ray diffraction data.[6][7][8] This process is typically performed using a modern single-crystal X-ray diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection Instrument: A modern diffractometer, such as a Bruker APEX II CCD, is commonly used for small molecule crystallography.[9][10][11] These instruments are equipped with a high-intensity X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), a goniometer for precise crystal orientation, and a sensitive detector.

-

Unit Cell Determination: A short series of initial diffraction images are collected to locate the diffraction spots. The positions of these spots are then used by the instrument's software to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the determined unit cell and Bravais lattice, the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and collecting diffraction images at each step.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each diffraction spot and applying corrections for various experimental factors, such as background scattering, Lorentz-polarization effects, and absorption.[8] The output of this step is a reflection file (typically with an .hkl extension) that contains the Miller indices (h, k, l) and the integrated intensity for each reflection.

Part 3: Unveiling the Structure - Solution, Refinement, and Validation

The final and most intellectually stimulating part of the process is the determination and refinement of the crystal structure from the processed diffraction data.[12][13] This is accomplished using specialized crystallographic software.

Structure Solution

The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, the phase information is lost. Structure solution methods are computational techniques used to determine a set of initial phases. For small molecules, the most common methods are:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive the initial phases.[14][15][16]

-

Patterson Methods: This approach is particularly useful when the structure contains heavy atoms (like the bromine atoms in 3,5-dibromo-2-pentanone), as the vectors between these heavy atoms can be determined from a Patterson map and used to phase the data.[14][16]

Software packages like SHELXT are highly effective for automated structure solution of small molecules.[15]

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

Crystallographic software such as SHELXL and Olex2 are widely used for the refinement of small molecule crystal structures.[16][17][18][19][20][21][22]

Validation and Data Deposition

After the refinement has converged, the final crystal structure must be carefully validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles, analyzing the thermal ellipsoids, and searching for any unresolved electron density.

Upon successful validation, the crystallographic data should be deposited in a public database to ensure its accessibility to the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small molecule organic and metal-organic crystal structures.[23][24][25][26] The standard format for depositing and exchanging crystallographic data is the Crystallographic Information File (CIF).[27][28][29][30]

Visualizing the Workflow

The entire process, from a purified compound to a validated crystal structure, can be visualized as a logical workflow.

Caption: The comprehensive workflow for determining the crystal structure of a small organic molecule.

Conclusion: The Power of a Definitive Structure

While the specific crystal structure and X-ray diffraction data for 3,5-dibromo-2-pentanone remain to be experimentally determined, this guide provides a robust and detailed framework for its elucidation. By following the principles and protocols outlined herein, researchers can confidently approach the structural characterization of this and other novel small molecules. The resulting atomic-level understanding is not merely a final data point but a critical enabler of further research, from understanding reaction mechanisms to designing the next generation of therapeutic agents. The scientific integrity of drug development is built upon such foundational data, and the methods described here represent the gold standard for achieving that structural certainty.

References

-

Crystallographic Information File (CIF). (n.d.). In Wikipedia. Retrieved from [Link][31]

-

A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link][27]

-

Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. (2021). PMC. Retrieved from [Link]

-

Crystallographic Information Framework. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link][28]

-

Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link][29]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2006). J-STAGE. Retrieved from [Link][32]

-

CIF - Crystallographic Information Framework. (n.d.). Digital Curation Centre (DCC). Retrieved from [Link][30]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Retrieved from [Link][33]

-

How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025). YouTube. Retrieved from [Link][23]

-

Crystallization of small molecules. (n.d.). Retrieved from [Link][1]

-

Crystal Structures of Organic Compounds. (2012). IntechOpen. Retrieved from [Link][34]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (2024). PMC. Retrieved from [Link][2]

-

Solving molecular organic crystal structures from powders. (2016). IUCr Journals. Retrieved from [Link][35]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link][3][4]

-

A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys. Retrieved from [Link][17]

-

Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Retrieved from [Link][36]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link][4]

-

SCXRD: Producing the crystal structure Software: Olex2. (n.d.). EdShare. Retrieved from [Link][18]

-

Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". (2024). YouTube. Retrieved from [Link][24]

-

Cambridge Structural Database (webCSD) tutorial. (2021). YouTube. Retrieved from [Link][25]

-

Crystallization of Small Molecules in Lyotropic Liquid Crystals. (2024). ChemRxiv. Retrieved from [Link][5]

-

(PDF) Small Molecule X‐ray Crystal Structures at a Crossroads. (2025). ResearchGate. Retrieved from [Link][19]

-

BRUKER APEX II CCD Diffractometer Operation Summary. (2012). Retrieved from [Link]

-

Single Crystal X-Ray Diffraction. (n.d.). Retrieved from [Link][37]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2010). CoLab.ws. Retrieved from [Link][12]

-

Olex2 - Getting Started. (n.d.). Scribd. Retrieved from [Link][38]

-

Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved from [Link][13]

-

Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. Retrieved from [Link][39]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link][40]

-

Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. Retrieved from [Link][20]

-

Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved from [Link][21]

-

Cambridge Structural Database Workshop Worked Examples. (n.d.). Retrieved from [Link][41]

-

Crystal structure refinement with SHELXL. (2015). IUCr Journals. Retrieved from [Link][42]

-

Olex2 Tutorials for new users How to install Olex2 from scratch. (2019). YouTube. Retrieved from [Link][22]

-

How to: Use Cambridge Structural Database Subsets. (2025). YouTube. Retrieved from [Link][26]

-

APEX2 User Manual. (2010). Bruker. Retrieved from [Link][10]

-

Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC. Retrieved from [Link][43]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link][7]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link][8]

-

Quick Start Users Guide for Bruker SMART APEX II Diffractometer - ROUTINE DATA COLLECTION. (n.d.). Retrieved from [Link][11]

-

SHELXT – Integrated space-group and crystal-structure determination. (2015). PMC. Retrieved from [Link][15]

-

User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Retrieved from [Link]

Sources

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 7. excillum.com [excillum.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. cszx.yzu.edu.cn [cszx.yzu.edu.cn]

- 10. xray.uky.edu [xray.uky.edu]

- 11. pages.vassar.edu [pages.vassar.edu]

- 12. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]

- 13. web.mit.edu [web.mit.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. psi.ch [psi.ch]

- 17. OlexSys [olexsys.org]

- 18. edshare.soton.ac.uk [edshare.soton.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. hkl-xray.com [hkl-xray.com]

- 21. imserc.northwestern.edu [imserc.northwestern.edu]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 28. iucr.org [iucr.org]

- 29. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 30. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 31. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 32. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 33. researchgate.net [researchgate.net]

- 34. Crystal Structures of Organic Compounds | IntechOpen [intechopen.com]

- 35. journals.iucr.org [journals.iucr.org]

- 36. PPXRD - Abstract Submission Form [icdd.com]

- 37. rsc.org [rsc.org]

- 38. scribd.com [scribd.com]

- 39. sssc.usask.ca [sssc.usask.ca]

- 40. pubs.acs.org [pubs.acs.org]

- 41. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 42. journals.iucr.org [journals.iucr.org]

- 43. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Electronic Properties and Computational Modeling of 3,5-Dibromo-2-pentanone: A Comprehensive Technical Guide

Abstract

For researchers in synthetic chemistry and drug development, halogenated ketones serve as highly versatile electrophilic building blocks and non-covalent interaction donors. 3,5-Dibromo-2-pentanone (CID 12567922) is a bifunctional aliphatic ketone characterized by its dual bromine substitutions at the alpha (C3) and omega (C5) positions. This structural motif creates a complex electronic landscape governed by strong inductive effects, orbital hyperconjugation, and anisotropic charge distributions. This whitepaper provides an in-depth technical framework for understanding the electronic properties of 3,5-dibromo-2-pentanone and establishes a self-validating computational methodology using Density Functional Theory (DFT) to model its reactivity and halogen-bonding potential.

Chemical Identity and Baseline Descriptors

Before executing high-level quantum mechanical simulations, it is necessary to establish the baseline physicochemical descriptors of the molecule. 3,5-Dibromo-2-pentanone features a highly polarized carbonyl core flanked by two heavy, polarizable bromine atoms. The proximity of the C3-bromine to the carbonyl group induces significant dipole-dipole interactions, which dictate the molecule's preferred ground-state conformations.

Table 1: Quantitative Physicochemical Descriptors

Data sourced from the National Center for Biotechnology Information (PubChem)[1].

| Descriptor | Value | Computational / Experimental Significance |

| IUPAC Name | 3,5-dibromopentan-2-one | Standardized nomenclature for database indexing. |

| Molecular Formula | C₅H₈Br₂O | Indicates high halogen mass fraction. |

| Molecular Weight | 243.92 g/mol | Relevant for stoichiometric calculations and mass spectrometry. |

| Exact Mass | 241.894 Da | Critical for high-resolution MS (HRMS) isotopic profiling (⁷⁹Br/⁸¹Br). |

| XLogP3 | 1.9 | Suggests moderate lipophilicity, relevant for solvation modeling. |

| Topological Polar Surface Area | 17.1 Ų | Driven entirely by the carbonyl oxygen; indicates high membrane permeability. |

| Canonical SMILES | CC(=O)C(CCBr)Br | Used as the primary input string for 3D conformer generation. |

Electronic Architecture and the σ -Hole Phenomenon

The reactivity of 3,5-dibromo-2-pentanone is not merely a sum of its functional groups; it is dictated by the precise three-dimensional distribution of its electron density.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the non-bonding lone pairs of the carbonyl oxygen and the bromine atoms. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the π

- antibonding orbital of the carbonyl group and the σ

- antibonding orbitals of the C-Br bonds. The relatively low energy of the LUMO makes this molecule highly susceptible to nucleophilic attack, either via direct addition at the carbonyl carbon or via Sₙ2 displacement at the C3 or C5 positions.

The σ -Hole and Halogen Bonding (HaB)

Bromine atoms covalently bonded to electron-withdrawing aliphatic chains exhibit a highly anisotropic charge distribution. While the equatorial region of the bromine atom is electron-rich (nucleophilic), the axial region directly opposite the C-Br covalent bond becomes electron-deficient. This localized region of positive electrostatic potential is known as the σ -hole [2].

In 3,5-dibromo-2-pentanone, the inductive electron withdrawal by the carbonyl group exacerbates the electron deficiency at the C3-bromine, deepening its σ -hole compared to the C5-bromine. This allows the molecule to act as a potent halogen bond donor , forming highly directional non-covalent interactions with Lewis bases (e.g., nitrogen or oxygen lone pairs in protein binding pockets)[2].

Figure 1: Key electronic domains and associated reactivity pathways of 3,5-dibromo-2-pentanone.

Theoretical Framework: Selecting the DFT Level of Theory

To accurately model the electronic properties and halogen bonding potential of 3,5-dibromo-2-pentanone, the selection of the quantum mechanical functional and basis set is critical.

Functional Selection: M06-2X

Standard hybrid functionals like B3LYP frequently fail to capture medium-range correlation energies and dispersion forces, which are the primary drivers of non-covalent interactions like halogen bonding. Therefore, the M06-2X functional is selected. M06-2X is a global hybrid meta-GGA functional that is explicitly parameterized to account for dispersion forces, making it highly accurate for modeling the σ -hole and thermodynamic properties of brominated compounds[3]. Studies have shown that M06-2X provides excellent agreement with converged quantum chemical benchmarks for halogen-bonded complexes[4].

Basis Set Selection: def2-TZVPP

Bromine is a heavy, highly polarizable atom with a diffuse electron cloud. Small Pople basis sets (e.g., 6-31G*) restrict the deformation of this electron density, leading to an underestimation of the σ -hole magnitude. The def2-TZVPP (Ahlrichs triple-zeta valence with extensive polarization) basis set is required. The inclusion of multiple polarization functions allows the computed electron density to deform asymmetrically, accurately representing the electropositive crown opposite the C-Br bond[3].

Self-Validating Computational Protocol

The following step-by-step methodology outlines a robust, self-validating workflow for extracting the electronic properties of 3,5-dibromo-2-pentanone.

Step 1: Conformational Search

-

Generate the initial 3D geometry using the SMILES string CC(=O)C(CCBr)Br.

-

Perform a Molecular Mechanics (MM) conformational search using the OPLS4 or MMFF94 force field.

-

Causality: The molecule possesses highly flexible C-C bonds. A conformational search is required to identify the global minimum, preventing the DFT optimization from becoming trapped in a high-energy local minimum caused by unfavorable dipole-dipole alignments between the C=O and C-Br bonds.

Step 2: DFT Geometry Optimization

-

Submit the lowest-energy MM conformer to a quantum chemistry package (e.g., Gaussian 16 or ORCA).

-

Set the level of theory to M06-2X/def2-TZVPP .

-

Apply tight convergence criteria for both SCF (Self-Consistent Field) cycles and gradient optimization.

Step 3: Frequency Calculation (Self-Validation Checkpoint)

-

Immediately following optimization, run a vibrational frequency calculation at the exact same level of theory.

-

Causality & Validation: This step is a mandatory self-validating system. Review the output for imaginary (negative) frequencies. If any imaginary frequencies are present, the geometry represents a transition state or saddle point. Only a structure with zero imaginary frequencies is validated as a true local minimum and can be used for property extraction.

-

Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs free energy.

Step 4: Solvation Modeling and Property Extraction

-

Apply the SMD (Solvation Model based on Density) to simulate the dielectric environment (e.g., dichloromethane for synthetic modeling or water for biological modeling).

-

Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the 0.001 a.u. electron density isosurface.

-

Quantify the maximum positive electrostatic potential ( Vs,max ) at the axial poles of the C3 and C5 bromine atoms to evaluate their relative halogen-bond donating strengths.

Figure 2: Step-by-step computational workflow for DFT modeling of 3,5-dibromo-2-pentanone.

Mechanistic Implications for Reactivity and Drug Design

Understanding the computed electronic properties of 3,5-dibromo-2-pentanone directly informs its application in laboratory settings:

-

Regioselective Nucleophilic Attack: Because the C3-bromine is adjacent to the electron-withdrawing carbonyl group, the C3 position is highly electrophilic. However, it is also sterically hindered. Computational mapping of the LUMO helps predict whether a specific nucleophile will attack the carbonyl carbon (leading to addition), the C3 position (leading to substitution), or the less hindered C5 position.

-

Halogen Bonding in Target Binding: If a derivative of this scaffold is used in drug development, the σ -hole on the bromine atoms can be leveraged to design highly specific interactions with Lewis basic residues (like the backbone carbonyls of proteins) in a target binding pocket. The M06-2X/def2-TZVPP protocol ensures that the energy of these interactions is quantified accurately, preventing costly missteps in structure-based drug design[3],[4].

References

-

National Center for Biotechnology Information. "3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922 - PubChem." PubChem Database. Available at:[Link]

-

Kozuch, S., & Martin, J. M. L. (2013). "Halogen Bonds: Benchmarks and Theoretical Analysis." Journal of Chemical Theory and Computation, ACS Publications. Available at:[Link]

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, PMC. Available at:[Link]

-

Dureckova, H., et al. (2016). "Molecular simulations and density functional theory calculations of bromine in clathrate hydrate phases." The Journal of Chemical Physics, PubMed. Available at:[Link]

Sources

- 1. 3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular simulations and density functional theory calculations of bromine in clathrate hydrate phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Application Workflows of 3,5-Dibromo-2-pentanone in Organic Solvents

Executive Summary & Chemical Identity

In the landscape of organic synthesis and drug development, bifunctional building blocks offer unparalleled versatility. 3,5-Dibromo-2-pentanone (CAS: 63141-05-9) is a highly reactive, dielectrophilic intermediate characterized by two distinct reactive sites: an α -bromo ketone moiety at C3 and a primary alkyl bromide at C5.

To effectively utilize this compound in complex synthetic workflows—such as the synthesis of functionalized heterocycles or targeted alkylations—a rigorous understanding of its solubility profile is mandatory. With a molecular weight of 243.92 g/mol and a computed XLogP3 of 1.9, the molecule is moderately lipophilic[1]. The presence of two bulky, polarizable bromine atoms alongside a hydrogen-bond-accepting carbonyl group dictates a unique solvation thermodynamic profile. This guide explores the causality behind its solubility in various organic solvents and provides validated protocols for its application.

Solvation Thermodynamics and Solvent Compatibility

The solubility of 3,5-dibromo-2-pentanone is governed by the interplay between its permanent dipole (localized at the carbonyl and C-Br bonds) and its hydrophobic pentyl backbone.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants ( ϵ>30 ) and strong dipole moments but lack hydrogen-bond donors. They exhibit excellent solvation capacity for 3,5-dibromo-2-pentanone by aligning their dipoles with the solute's carbonyl group, while their hydrophobic regions interact with the alkyl chain via London dispersion forces. Crucially, these solvents leave nucleophiles "naked" (unsolvated), making them the optimal choice for S N 2 displacements at the primary C5 bromide.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): The high polarizability of the C-Br bonds in the solute perfectly matches the dispersive forces of halogenated solvents. This "like-dissolves-like" thermodynamic matching results in near-complete miscibility, making DCM the premier choice for liquid-liquid extraction and chromatographic loading.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While the carbonyl oxygen can accept hydrogen bonds from protic solvents, leading to moderate solubility, there is a severe causal risk of degradation . Prolonged heating of α -bromo ketones in basic or nucleophilic alcoholic solutions can trigger solvolysis, epoxide formation, or Favorskii-type rearrangements.

-

Aqueous Media: The high cohesive energy density of water strongly excludes the lipophilic carbon chain, resulting in negligible aqueous solubility.

Table 1: Quantitative Solubility Profile & Stability Matrix

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Mechanistic Rationale & Stability |

| Polar Aprotic | N,N-Dimethylformamide | 36.7 | > 200 | High dipole moment solvates the ketone; highly stable for S N 2. |

| Halogenated | Dichloromethane (DCM) | 8.9 | > 500 | Strong dispersion forces match bulky bromines; complete miscibility. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 50 - 100 | H-bonding with carbonyl; risk of solvolysis upon prolonged heating. |

| Non-Polar | n-Hexane | 1.9 | < 20 | Low dielectric constant prevents disruption of solute dipole interactions. |

| Aqueous | Water | 80.1 | < 1 | High cohesive energy of water excludes the lipophilic chain (XLogP3 1.9). |

Mechanistic Solvation Diagram

Thermodynamic solvation pathways of 3,5-dibromo-2-pentanone in polar aprotic solvents.

Experimental Workflow 1: Empirical Solubility Determination

To generate precise, project-specific solubility data, the standard Shake-Flask Method (adapted from OECD Test Guideline 105) must be employed[2]. The following protocol is designed as a self-validating system , utilizing internal standards to ensure quantitative accuracy.

Self-Validating Shake-Flask Protocol

-

Preparation & Saturation: Add an excess of 3,5-dibromo-2-pentanone (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed, amber-glass HPLC vial. Causality for amber glass: α -bromo ketones can undergo slow photolytic degradation; blocking UV light preserves solute integrity.

-

Isothermal Equilibration: Agitate the suspension/emulsion at a constant temperature of 25.0 ± 0.1 °C for 24 hours using a thermoshaker.

-

Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes to force any undissolved solute (which may oil out as a dense liquid phase) to the bottom. Carefully extract 100 µL of the clear supernatant.

-

Internal Validation & Dilution: Spike the extracted supernatant with a known concentration of an internal standard (e.g., 4-bromobenzophenone) and dilute 1:100 in mobile phase (e.g., 70:30 Acetonitrile:Water). Causality: The internal standard validates the injection volume and compensates for any matrix effects during ionization/detection.

-

HPLC-UV Quantification: Analyze via HPLC at λmax 220 nm. Calculate the concentration against a pre-established 5-point calibration curve.

Step-by-step shake-flask methodology for empirical solubility determination.

Experimental Workflow 2: Regioselective Hantzsch Thiazole Synthesis

A primary application of 3,5-dibromo-2-pentanone is the synthesis of functionalized thiazoles via the Hantzsch reaction. The goal is to selectively cyclize the α -bromo ketone (C3) with a thioamide/thiourea, while preserving the primary bromide (C5) for subsequent downstream functionalization (e.g., amine alkylation).

Solvent Causality & Selection

Ethanol (EtOH) is the solvent of choice here. While DMF dissolves the ketone better, EtOH is required because it provides sufficient solubility for the highly polar thiourea while simultaneously stabilizing the polar hydroxythiazoline intermediate via hydrogen bonding. Furthermore, conducting the reaction at a controlled temperature (reflux in EtOH, ~78 °C) provides enough thermal energy to drive the cyclization at the highly reactive α -position without triggering an S N 2 displacement at the less reactive primary bromide.

Self-Validating Synthesis Protocol

-

Reagent Solvation: Dissolve 1.0 equivalent of 3,5-dibromo-2-pentanone in absolute ethanol (0.2 M concentration). In a separate vessel, dissolve 1.05 equivalents of thiourea in absolute ethanol.

-

Controlled Addition: Add the thiourea solution dropwise to the ketone solution at 0 °C. Causality: The initial condensation is highly exothermic; dropwise addition prevents thermal spikes that could lead to polymerization or unwanted reaction at the C5 bromide.

-

Cyclization: Warm the reaction mixture to 70 °C and stir for 2 hours.

-

Validation Checkpoint (TLC/LC-MS): Before quenching, take a 10 µL aliquot, dilute in methanol, and run LC-MS. Self-Validation: The reaction is only deemed complete when the mass signal for the starting material ( m/z ~244) disappears and the product signal (corresponding to the 2-amino-4-alkylthiazole derivative retaining one bromine isotope pattern) emerges.

-

Workup: Concentrate the ethanol under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO 3 . The high solubility of the resulting lipophilic thiazole in DCM ensures quantitative extraction from the aqueous phase.

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12567922, 3,5-Dibromo-2-pentanone". PubChem. URL:[Link]

-

Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

-

Ionuț, I., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives". Molecules, PMC. URL:[Link]

Sources

Boiling point and vapor pressure characteristics of 2-Pentanone, 3,5-dibromo-

An In-Depth Technical Guide to the Boiling Point and Vapor Pressure Characteristics of 2-Pentanone, 3,5-dibromo-

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanone, 3,5-dibromo-, a halogenated ketone, presents a unique set of physicochemical properties that are of significant interest in the fields of organic synthesis and drug development. Halogenated ketones serve as versatile building blocks and reactive intermediates in the synthesis of a wide array of more complex molecules.[1] Understanding the boiling point and vapor pressure of this compound is paramount for its purification, handling, and for the design of reaction conditions. These properties are critical in determining the appropriate techniques for distillation, predicting its behavior in solution, and assessing its environmental fate.

This technical guide provides a comprehensive overview of the boiling point and vapor pressure characteristics of 2-Pentanone, 3,5-dibromo-. Due to the limited availability of experimental data for this specific compound, this guide will leverage data from its parent compound, 2-pentanone, and established theoretical principles to estimate its properties. Furthermore, detailed experimental protocols for the precise determination of these crucial parameters are presented, empowering researchers to validate these estimations in a laboratory setting.

Physicochemical Properties of 2-Pentanone, 3,5-dibromo- and its Parent Compound

The introduction of two bromine atoms to the 2-pentanone backbone is expected to significantly alter its physical properties. The following table summarizes the available computed data for 2-Pentanone, 3,5-dibromo- and the experimentally determined properties of 2-pentanone for comparison.

| Property | 2-Pentanone, 3,5-dibromo- (Computed) | 2-Pentanone (Experimental) |

| Molecular Formula | C5H8Br2O | C5H10O |

| Molecular Weight | 243.92 g/mol | 86.13 g/mol [2] |

| Boiling Point | Not available | 102 °C (216 °F; 375 K)[2] |

| Vapor Pressure | Not available | 3.6 kPa (at 20 °C)[2] |

| Density | Not available | 0.809 g/mL (at 25 °C)[3] |

| Melting Point | Not available | -78 °C (-108 °F; 195 K)[2] |

| CAS Number | 63141-05-9 | 107-87-9[2] |

Theoretical Estimation of Boiling Point

The boiling point of a substance is a key indicator of the strength of its intermolecular forces. For non-polar and moderately polar compounds, London dispersion forces are the primary contributors to these interactions. The strength of these forces increases with the number of electrons and the surface area of the molecule.

The Influence of Halogenation

The substitution of hydrogen atoms with bromine atoms in an organic molecule has a pronounced effect on its boiling point. This is due to two main factors:

-

Increased Molecular Weight: Bromine is significantly heavier than hydrogen. The dibromination of 2-pentanone results in a substantial increase in its molecular weight (from 86.13 g/mol to 243.92 g/mol ). Heavier molecules require more energy to transition into the gaseous phase, leading to a higher boiling point.[4]

-

Enhanced Polarizability: Bromine atoms have a larger and more diffuse electron cloud compared to hydrogen. This increased polarizability leads to stronger instantaneous dipole-induced dipole interactions (London dispersion forces) between molecules.[5]

Consequently, it can be confidently predicted that the boiling point of 2-Pentanone, 3,5-dibromo- will be significantly higher than that of 2-pentanone (102 °C). A precise prediction without experimental data is challenging, but a substantial increase is expected.

Quantitative Structure-Property Relationship (QSPR)

For a more quantitative estimation, Quantitative Structure-Property Relationship (QSPR) models can be employed.[6][7][8] These computational models correlate the chemical structure of a molecule with its physicochemical properties. QSPR models for boiling point prediction typically use a variety of molecular descriptors, such as:

-

Topological indices

-

Constitutional descriptors

-

Quantum chemical descriptors

Developing a robust QSPR model requires a large dataset of compounds with similar structural features.[9][10] In the absence of a pre-existing model specifically for dibrominated ketones, one could be developed using commercially available or open-source software by inputting the structure of 2-Pentanone, 3,5-dibromo-.

Vapor Pressure Characteristics

Vapor pressure is inversely related to the strength of intermolecular forces and, consequently, to the boiling point. A substance with a high boiling point will have a low vapor pressure at a given temperature, indicating that it is less volatile.

Given the anticipated high boiling point of 2-Pentanone, 3,5-dibromo-, its vapor pressure is expected to be substantially lower than that of 2-pentanone (3.6 kPa at 20 °C).[2] This characteristic is important for its storage and handling, as it implies a lower risk of inhalation exposure compared to more volatile ketones.

The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation :

ln(P₂/P₁) = - (ΔHvap / R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂

-

ΔHvap is the enthalpy of vaporization

-

R is the ideal gas constant

Once the boiling point and enthalpy of vaporization are experimentally determined, this equation can be used to predict the vapor pressure of 2-Pentanone, 3,5-dibromo- at any given temperature.

Experimental Determination of Boiling Point and Vapor Pressure

To obtain accurate and reliable data, experimental determination is essential. For a compound with an expected low volatility like 2-Pentanone, 3,5-dibromo-, specialized techniques are required.

Recommended Methodology: Gas Chromatography-Based Method

A gas chromatography (GC) based method is a reliable technique for determining the vapor pressure of low-volatility compounds.[7] This method involves generating a saturated vapor of the compound and analyzing it with a flame ionization detector (FID).

Experimental Protocol

-

Preparation of the Saturated Vapor Generator:

-

A capillary GC column is coated with a solution of 2-Pentanone, 3,5-dibromo- in a suitable volatile solvent (e.g., dichloromethane).

-

The solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen), leaving a thin film of the compound on the inner wall of the column.

-

-

Experimental Setup:

-

The coated capillary column is placed in a thermostatically controlled oven.

-

An inert carrier gas is passed through the column at a precisely controlled flow rate.

-

The effluent from the column, containing the saturated vapor of the analyte, is directed to the FID of the gas chromatograph.

-

-

Data Collection:

-

The FID response is recorded at a series of different temperatures.

-

The FID is calibrated using a standard compound with a known vapor pressure.

-

-

Calculation of Vapor Pressure:

-

The vapor pressure at each temperature is calculated from the FID response and the calibration data.

-

-

Determination of Boiling Point:

-

The boiling point at a given pressure can be determined by plotting the natural logarithm of the vapor pressure versus the inverse of the temperature (a Clausius-Clapeyron plot). The normal boiling point (at 1 atm) can be extrapolated from this data.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining boiling point and vapor pressure using a GC-based method.

Conclusion

For applications requiring precise data, experimental determination is crucial. The provided gas chromatography-based methodology offers a robust and accurate approach for characterizing the volatility of this and other low-volatility compounds. The data obtained from such experiments are invaluable for process optimization, safety assessments, and the successful application of 2-Pentanone, 3,5-dibromo- in research and development.

References

-

2-Pentanone. In Wikipedia. [Link]

-

Ghamali, M., et al. (2021). Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes. Current Computer-Aided Drug Design, 17(6), 725-738. [Link]

-

Ashrafi, A., et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1668-1670. [Link]

-

De Kimpe, N., & De Buyck, L. (2010). Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. Chemical Reviews, 110(8), 4615-4673. [Link]

-

Le, T. D., & Weers, J. G. (1995). Development of a Quantitative Structure−Property Relationship Model for Estimating Normal Boiling Points of Small Multifunctional Organic Molecules. Journal of Chemical Information and Computer Sciences, 35(4), 729-736. [Link]

-

Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental Toxicology and Chemistry, 22(8), 1696-1709. [Link]

-

2-Pentanone. (n.d.). Chemical Point. [Link]

-

Katritzky, A. R., et al. (2005). Quantitative Structure−Property Relationship (QSPR) Models for Boiling Points, Specific Gravities, and Refraction Indices of Hydrocarbons. Energy & Fuels, 19(1), 220-227. [Link]

-

2-PENTANONE (METHYL PROPYL KETONE). (n.d.). Occupational Safety and Health Administration. [Link]

-

2-Pentanone. In PubChem. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R., et al. (1998). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Computer Sciences, 38(4), 700-709. [Link]

-

Öberg, T. (2004). Boiling Points of Halogenated Aliphatic Compounds: A Quantitative Structure−Property Relationship for Prediction and Validation. Journal of Chemical Information and Modeling, 44(1), 162-169. [Link]

-

2-Pentanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Admire, B., et al. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Chemosphere, 119, 1436-1440. [Link]

-

Cao, C., et al. (2020). Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. Molecules, 25(3), 503. [Link]

-

Boiling Point. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Wang, Z., et al. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Journal of Chemical Information and Modeling, 60(10), 4709-4718. [Link]

-

Predicting Boiling and Melting Points. (2022, July 29). Organic Chemistry: How to... [Link]

-

Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

Trick to find boiling point order - Haloalkane and Haloarene. (2019, September 18). YouTube. [Link]

Sources

- 1. 2-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. 2-Pentanone - Wikipedia [en.wikipedia.org]

- 3. 2-Pentanone | C5H10O | CID 7895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 5. Boiling Point [www2.chemistry.msu.edu]

- 6. Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Step-by-step laboratory protocol for synthesizing 2-Pentanone, 3,5-dibromo-

An Application Note for the Synthesis of 2-Pentanone, 3,5-dibromo-

Abstract

This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 3,5-dibromo-2-pentanone, a valuable α,γ-dihalogenated ketone intermediate in organic synthesis. α-Halo ketones are highly reactive and serve as versatile building blocks for constructing more complex molecular architectures, including various heterocyclic compounds and pharmaceutical precursors.[1][2] This guide is intended for researchers, scientists, and professionals in drug development. It delves into the underlying reaction mechanism, provides a detailed experimental procedure, outlines critical safety precautions for handling bromine, and describes methods for purification and characterization of the final product.

Introduction and Scientific Background

The halogenation of ketones at the α-carbon is a fundamental transformation in organic chemistry. The resulting α-halo ketones are powerful electrophiles, readily undergoing nucleophilic substitution, making them pivotal for forming new carbon-carbon and carbon-heteroatom bonds.[2] The target molecule of this protocol, 3,5-dibromo-2-pentanone[3], presents a unique synthetic challenge as it requires halogenation at both the α (C-3) and γ (C-5) positions relative to the carbonyl group.

The synthesis is achieved via a controlled, acid-catalyzed electrophilic bromination of 2-pentanone. The causality behind this choice of methodology lies in its ability to proceed through an enol intermediate. Under acidic conditions, the reaction can be guided to achieve the desired dibromination pattern, although careful control of stoichiometry and reaction conditions is paramount to minimize the formation of byproducts such as monobrominated or other polybrominated species.

Reaction Mechanism and Regioselectivity

The acid-catalyzed bromination of an unsymmetrical ketone like 2-pentanone proceeds through a well-established enol-mediated mechanism.[1][4] The process can be dissected into the following key stages:

-

Enolization: The carbonyl oxygen is first protonated by the acid catalyst (e.g., HBr generated in situ or acetic acid). This enhances the acidity of the α-protons. A weak base (like another molecule of the ketone or the conjugate base of the acid) then abstracts an α-proton, leading to the formation of an enol intermediate. For 2-pentanone, two possible enols can form. The enol with the double bond between C-2 and C-3 is more substituted and therefore more thermodynamically stable, favoring its formation.[4][5]

-

First Nucleophilic Attack (α-Bromination): The electron-rich double bond of the predominant enol intermediate acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂). This step is typically the rate-determining step and results in the formation of 3-bromo-2-pentanone.[2]

-

Second Bromination (γ-Bromination): The introduction of the first electron-withdrawing bromine atom at the α-position deactivates the ketone towards further enolization. However, with an excess of bromine and under appropriate conditions, a second bromination can occur. The bromination at the terminal C-5 methyl group to yield the final 3,5-dibromo-2-pentanone likely proceeds under conditions that favor further reaction, potentially involving a radical pathway for the less-activated γ-position, although the acid-catalyzed pathway remains dominant for the initial α-halogenation.

Caption: Acid-catalyzed bromination of 2-pentanone.

Critical Safety Precautions: Handling Bromine

WARNING: Bromine (Br₂) is an extremely hazardous, corrosive, and toxic substance. All operations involving liquid bromine or its concentrated solutions must be performed in a certified, high-performance chemical fume hood.[6][7] Inhalation of bromine vapors can be fatal.[6][8]

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles and a full-face shield, a chemically resistant apron or lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[7][9] Standard disposable gloves are insufficient.

-

Ventilation: Exclusively handle bromine within a fume hood to prevent exposure to its highly irritating and toxic fumes.[9]

-

Spill Management: Keep a spill kit readily accessible. The kit should contain a neutralizing agent such as a 1 M solution of sodium thiosulfate or sodium bisulfite to quench bromine, and sodium carbonate (soda ash) for neutralizing acid and absorbing small spills.[7][8] In case of a spill, evacuate the area and follow established institutional procedures.

-

First Aid:

-

Inhalation: Immediately move the affected person to fresh air and seek urgent medical attention.[10]

-

Skin Contact: Remove contaminated clothing immediately and flush the affected skin with copious amounts of water for at least 20 minutes, followed by washing with soap and water.[8][10] Seek immediate medical evaluation.

-

Eye Contact: Flush eyes with gently running water for at least 20 minutes, holding the eyelids open.[8] Seek immediate medical attention.

-

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Pentanone | C₅H₁₀O | 86.13 | 4.31 g (5.3 mL) | 50.0 | 1.0 |

| Bromine | Br₂ | 159.81 | 16.8 g (5.4 mL) | 105.0 | 2.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |

| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | - |

| Sat. NaHSO₃ (aq) | NaHSO₃ | 104.06 | ~50 mL | - | - |

| Brine (Sat. NaCl) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

100 mL dropping funnel

-

Reflux condenser with a gas outlet to a trap (e.g., containing sodium thiosulfate solution)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

500 mL separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure or column chromatography

Step-by-Step Synthesis Procedure

-